3-Chloropropyltrimethoxysilane
Overview
Description
3-Chloropropyltrimethoxysilane: is an organosilane compound with the chemical formula Cl(CH₂)₃Si(OCH₃)₃. It is a colorless, transparent liquid with a strong odor and is primarily used as a coupling agent in various industrial applications. This compound is known for its ability to form self-assembled monolayers (SAMs) that facilitate the surface modification of different bio- and nano-materials .
Mechanism of Action
Target of Action
3-Chloropropyltrimethoxysilane (CPTMS) is an organo-silane that primarily targets various bio and nano materials . It is used to modify the surface of these materials, facilitating their use in a wide range of applications .
Mode of Action
CPTMS operates by forming a self-assembled monolayer (SAMs) on the surface of the target materials . This process involves the interaction of the CPTMS molecule with the surface of the target material, leading to the formation of a monolayer that modifies the surface properties of the material .
Biochemical Pathways
It is known that cptms can be used to silanize a variety of nanoparticles like carbon nanotubes (cnt) and silica nanoparticles (sio2) for different applications .
Result of Action
The primary result of CPTMS action is the modification of the surface properties of the target materials. This can enhance the functionality of these materials in various applications, such as the development of molecularly imprinted polymers for protein detection and the fabrication of mesoporous silica .
Action Environment
The action of CPTMS can be influenced by various environmental factors. For instance, it should be stored in a dry and inert gas environment to maintain its stability . Moreover, it should be kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
(3-Chloropropyl)trimethoxysilane plays a significant role in biochemical reactions, primarily through its ability to form covalent bonds with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules by forming stable siloxane bonds. For instance, (3-Chloropropyl)trimethoxysilane can react with hydroxyl groups on the surface of proteins or enzymes, leading to the formation of a covalent linkage. This interaction can modify the surface properties of the biomolecules, enhancing their stability and functionality .
Cellular Effects
The effects of (3-Chloropropyl)trimethoxysilane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, (3-Chloropropyl)trimethoxysilane has been shown to affect the expression of genes involved in cell adhesion and proliferation. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (3-Chloropropyl)trimethoxysilane exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and enzymes. This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, (3-Chloropropyl)trimethoxysilane can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes at the genetic level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloropropyl)trimethoxysilane can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol. Long-term exposure to (3-Chloropropyl)trimethoxysilane has been shown to affect cellular function, with potential impacts on cell viability and proliferation observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (3-Chloropropyl)trimethoxysilane vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, (3-Chloropropyl)trimethoxysilane can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
(3-Chloropropyl)trimethoxysilane is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. For example, (3-Chloropropyl)trimethoxysilane can interact with enzymes involved in the glycolytic pathway, leading to changes in metabolite levels and overall metabolic activity within the cell .
Transport and Distribution
Within cells and tissues, (3-Chloropropyl)trimethoxysilane is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of transport proteins. Once inside the cell, (3-Chloropropyl)trimethoxysilane can localize to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of (3-Chloropropyl)trimethoxysilane is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (3-Chloropropyl)trimethoxysilane can localize to the cell membrane, where it can interact with membrane-bound proteins and receptors, influencing cell signaling and communication .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Addition Reaction: One common method involves the addition of allyl chloride to dichloromethylsilane, followed by methanolysis to produce 3-Chloropropyltrimethoxysilane.
Direct Synthesis: Another method involves the direct reaction of trimethoxysilane with γ-chloropropene under stirring and heating conditions.
Industrial Production Methods: Industrial production typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Condensation: The silanols formed can further condense to form siloxane bonds, which are essential in creating cross-linked polymer networks.
Substitution: It can react with various nucleophiles, such as amines or alcohols, to form substituted products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Typically occurs under mild heating conditions.
Substitution: Requires nucleophiles like amines or alcohols, often under reflux conditions.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Substituted silanes.
Scientific Research Applications
Chemistry:
- Used as a coupling agent to improve adhesion between organic and inorganic materials, such as in epoxy resins and glass laminates .
- Functionalization of nanoparticles, such as carbon nanotubes and silica nanoparticles, for various applications .
Biology:
Medicine:
- Utilized in the synthesis of bio-compatible materials for medical devices and drug delivery systems .
Industry:
Comparison with Similar Compounds
- (3-Iodopropyl)trimethoxysilane
- (3-Bromopropyl)trimethoxysilane
- (3-Aminopropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
Comparison:
- (3-Iodopropyl)trimethoxysilane: Similar structure but with an iodine atom, making it more reactive in certain substitution reactions .
- (3-Bromopropyl)trimethoxysilane: Contains a bromine atom, which can influence its reactivity and applications .
- (3-Aminopropyl)trimethoxysilane: Contains an amino group, making it useful for applications requiring amine functionality .
- (3-Chloropropyl)triethoxysilane: Similar to 3-Chloropropyltrimethoxysilane but with ethoxy groups instead of methoxy groups, affecting its hydrolysis and condensation behavior .
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it versatile for various applications in surface modification, polymerization, and as a coupling agent .
Properties
IUPAC Name |
3-chloropropyl(trimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZDRAJMHGSMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCl)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
163219-73-6 | |
Record name | Silane, (3-chloropropyl)trimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163219-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4027490 | |
Record name | (3-Chloropropyl)trimethoxysilane | |
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Molecular Weight |
198.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Silane, (3-chloropropyl)trimethoxy- | |
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Record name | 3-Chloropropyltrimethoxysilane | |
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Vapor Pressure |
0.39 [mmHg] | |
Record name | 3-Chloropropyltrimethoxysilane | |
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CAS No. |
2530-87-2 | |
Record name | 3-(Trimethoxysilyl)propyl chloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2530-87-2 | |
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Record name | (3-Chloropropyl)trimethoxysilane | |
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Record name | (3-Chloropropyl)trimethoxysilane | |
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Record name | Silane, (3-chloropropyl)trimethoxy- | |
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Record name | (3-Chloropropyl)trimethoxysilane | |
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Record name | 3-chloropropyltrimethoxysilane | |
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Record name | (3-CHLOROPROPYL)TRIMETHOXYSILANE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3-Chloropropyl)trimethoxysilane interact with its target?
A1: (3-Chloropropyl)trimethoxysilane exhibits a bifunctional nature. One end, the trimethoxysilane group, readily hydrolyzes to form silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups (OH) present on various substrates, such as silica, glass, metal oxides, and some polymers [, , , , , ]. This condensation reaction leads to the formation of stable covalent Si-O-Si bonds, effectively anchoring CPTMS to the target surface.
Q2: What are the downstream effects of this interaction?
A2: Once anchored, the other end of CPTMS, the chloropropyl group, remains available for further reactions. This allows for the attachment of various molecules or functionalities to the modified surface. For instance, the chlorine atom can be substituted by nucleophiles like amines, introducing desired chemical groups for specific applications [, , , , ]. This modification can alter the surface properties, such as hydrophobicity, reactivity, and biocompatibility, tailoring the material for a wide range of applications.
Q3: What is the molecular formula and weight of (3-Chloropropyl)trimethoxysilane?
A3: The molecular formula of (3-Chloropropyl)trimethoxysilane is C6H15ClO3Si. Its molecular weight is 214.72 g/mol.
Q4: What spectroscopic data can be used to characterize (3-Chloropropyl)trimethoxysilane?
A4: (3-Chloropropyl)trimethoxysilane can be characterized using several spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide information about the hydrogen and carbon environments within the molecule, confirming its structure and purity [, , , ].
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy helps identify functional groups present in the molecule. Characteristic peaks for Si-O-CH3, Si-O-Si, C-Cl, and C-H bonds can be observed [, , , , , , ].
Q5: Is (3-Chloropropyl)trimethoxysilane compatible with a variety of materials?
A5: Yes, (3-Chloropropyl)trimethoxysilane demonstrates compatibility with a wide range of materials, including:
- Inorganic materials: Silica, glass, metal oxides (e.g., TiO2, Fe3O4, Al2O3, Nb2O5, ZnO), and clays (e.g., vermiculite) [, , , , , , , ].
- Organic polymers: Some polymers containing suitable functional groups for condensation, such as polyvinylidene fluoride (PVDF) [].
Q6: What about the stability of (3-Chloropropyl)trimethoxysilane and its modifications under various conditions?
A6: The stability of CPTMS and its derivatives depends on the specific modification and the conditions they are exposed to:
- Thermal stability: The thermal stability of CPTMS-modified materials depends on the grafted functionalities. While the Si-O-Si bond exhibits good thermal stability, the organic moieties may degrade at elevated temperatures [, , , ].
Q7: Can (3-Chloropropyl)trimethoxysilane-modified materials be used in catalysis?
A7: While CPTMS itself is not a catalyst, its ability to immobilize catalytic species on solid supports makes it valuable in catalysis. Researchers have successfully immobilized various catalysts, including metal complexes, enzymes, and organic molecules, onto CPTMS-modified materials [, , , , ].
Q8: How does the immobilization affect the catalytic properties?
A8: Immobilization can influence catalytic properties in several ways:
- Enhanced stability: Anchoring catalysts on solid supports can improve their stability and prevent aggregation, leading to prolonged activity and reusability [, , , ].
- Altered selectivity: The confined environment within porous supports can influence reaction pathways, potentially enhancing selectivity towards desired products [, ].
Q9: Are there any computational studies related to (3-Chloropropyl)trimethoxysilane and its applications?
A9: Computational chemistry techniques, such as molecular dynamics simulations and density functional theory (DFT) calculations, can provide valuable insights into the interaction of CPTMS with various surfaces, the structure and properties of modified materials, and the mechanism of catalytic reactions involving immobilized species. While the provided research abstracts do not explicitly mention specific computational studies, these techniques are increasingly employed in material science and catalysis research to complement experimental findings.
Q10: How does modifying the structure of (3-Chloropropyl)trimethoxysilane affect its activity?
A10: Modifying the structure of (3-Chloropropyl)trimethoxysilane can significantly impact its reactivity and applications. For example:
- Changing the length of the alkyl chain: A longer or shorter alkyl chain can affect the hydrophobicity and steric hindrance around the reactive chlorine atom, influencing its accessibility for further reactions [, ].
- Introducing different functional groups: Replacing the chlorine atom with other functional groups, such as amine or thiol groups, can alter the reactivity and allow for the attachment of different molecules [, , , , ].
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